molecular formula C5H6BrN3O2 B3416956 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid CAS No. 1006320-13-3

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B3416956
CAS No.: 1006320-13-3
M. Wt: 220.02 g/mol
InChI Key: MAJMYYKXYJAGHX-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by a bromine atom at the 4-position and an amino group at the 3-position of the pyrazole ring, with an acetic acid moiety attached to the 1-position (Figure 1). Its molecular formula is C₅H₅BrN₃O₂, with a molecular weight of 220.02 g/mol. The amino group facilitates hydrogen bonding with biological targets, while the bromine atom contributes to lipophilicity and halogen-bonding interactions, critical for modulating pharmacokinetic properties .

Properties

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-3-1-9(2-4(10)11)8-5(3)7/h1H,2H2,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJMYYKXYJAGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273053
Record name 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006320-13-3
Record name 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006320-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromo substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromo groups can enhance its binding affinity and specificity through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key Differences vs. Target Compound
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid Bromine at 4-position; lacks amino group at 3-position 206.00 Antimicrobial, anticancer Absence of 3-amino group reduces H-bond capacity
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid Methyl at 1-position; bromine at 4-position 221.04 Not reported Methyl group increases steric hindrance
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid Bromophenyl substituent at 5-position 295.10 Enhanced lipophilicity Bulkier aromatic group alters target interactions
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate Ethyl ester of acetic acid; butanoate chain 276.13 Under investigation Ester group reduces solubility in aqueous media
(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid Cyclopropyl at 3-position; bromine at 4-position 245.08 Not reported Cyclopropyl adds steric bulk

Substituent Effects on Reactivity and Bioactivity

Amino Group at 3-Position

The 3-amino group in the target compound enables hydrogen bonding with enzymatic targets, enhancing binding affinity compared to non-amino analogs like 2-(4-bromo-1H-pyrazol-3-yl)acetic acid . For example, in kinase inhibition assays, amino-substituted pyrazoles show 2–3× higher inhibitory potency due to interactions with ATP-binding pockets .

Bromine at 4-Position

The bromine atom increases lipophilicity (logP ~1.8 vs. ~0.5 for non-halogenated analogs), improving membrane permeability. Halogen bonding with residues like tyrosine or histidine further stabilizes target binding .

Acetic Acid Moiety

The acetic acid group enhances solubility in polar solvents (e.g., water solubility ~12 mg/mL at pH 7.4), unlike ester derivatives (e.g., ethyl or butyl esters in ), which exhibit lower aqueous solubility but higher metabolic stability .

Biological Activity

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, supported by relevant data and case studies.

The compound exhibits stability under certain conditions but may degrade over time, which can affect its biological activity. The presence of the amino group on the pyrazole ring allows for hydrogen bonding with enzyme active sites, potentially inhibiting or modifying their function. The bromine atom contributes to halogen bonding, enhancing interactions with biomolecules.

PropertyDescription
Molecular FormulaC₅H₉BrN₂O₂
Molecular Weight219.04 g/mol
StabilityStable under specific conditions; susceptible to degradation
Functional GroupsAmino group, bromine atom, acetic acid

Cellular Effects

Research indicates that this compound influences various cellular processes. It modulates cell signaling pathways and gene expression, impacting cellular metabolism. For instance, it has been shown to affect the activity of kinases involved in signaling cascades and can alter gene expression through interactions with transcription factors.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, this compound demonstrated significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values indicated strong activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent .

Molecular Mechanism

The molecular activity of this compound is characterized by its ability to bind to enzyme active sites, leading to either inhibition or activation. The amino group and bromine atom facilitate these interactions through hydrogen and halogen bonding, respectively. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors.

MechanismDescription
Enzyme InteractionBinds to active sites of enzymes, modulating their activity
Gene Expression ModulationInteracts with transcription factors affecting gene transcription
Signaling Pathway InfluenceModulates kinase activity impacting downstream signaling cascades

Applications in Research and Industry

This compound has several applications across different fields:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for drug development as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: Utilized in developing new materials with specific electronic, optical, or catalytic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid

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